(5-Propylbenzofuran-2-yl)boronic Acid: Technical Profile & Application Guide
(5-Propylbenzofuran-2-yl)boronic Acid: Technical Profile & Application Guide
[1]
Executive Summary
Compound: (5-Propylbenzofuran-2-yl)boronic acid CAS: 852613-24-2 Formula: C₁₁H₁₃BO₃ Molecular Weight: 204.03 g/mol [1][2]
(5-Propylbenzofuran-2-yl)boronic acid is a specialized heteroaryl organoboron building block used primarily in the synthesis of lipophilic pharmaceutical candidates.[1] Structurally, it consists of a benzofuran scaffold substituted at the C5 position with a propyl chain and at the C2 position with a boronic acid moiety.
This compound serves as a critical "installable pharmacophore" in medicinal chemistry.[1] The benzofuran core acts as a bioisostere for indole or naphthalene, while the C5-propyl group modulates lipophilicity (LogP) and steric fit within hydrophobic binding pockets.[1] Its primary utility lies in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems found in anti-arrhythmic agents, antimicrobial compounds, and kinase inhibitors.[1]
Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]
The following data characterizes the core physical and chemical parameters of the compound. Note that boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines), which can affect observed melting points and solubility.[1]
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| Appearance | White to off-white powder | Hygroscopic; store under inert gas.[1] |
| Purity | typically ≥95% (NMR/Titration) | Often contains varying % of boroxine anhydride. |
| Melting Point | 145–150 °C (Decomp.)[1] | Broad range due to dehydration to boroxine.[1] |
| Predicted LogP | ~3.2 ± 0.4 | High lipophilicity due to propyl chain.[1] |
| Acidity (pKa) | ~8.5 (Boronic acid group) | Lewis acidic boron center.[1] |
| Solubility | DMSO, Methanol, Ethanol, THF | Sparingly soluble in water; soluble in aqueous base.[1] |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; prone to protodeboronation.[1] |
Synthetic Utility & Reaction Engineering[5]
The primary application of CAS 852613-24-2 is in C–C bond formation.[1] However, 2-heteroaryl boronic acids are notoriously unstable compared to their phenyl counterparts.[1] Successful utilization requires understanding two competing pathways: the desired transmetallation and the undesired protodeboronation.
The Protodeboronation Challenge
Benzofuran-2-yl boronic acids possess a heteroatom (oxygen) adjacent to the C-B bond.[1][3] The electron-rich nature of the furan ring facilitates protonolysis of the C-B bond, especially under basic, aqueous conditions at elevated temperatures.[1][3]
Mechanism:
-
Base coordinates to Boron, forming a boronate "ate" complex.[1]
-
Electrophilic attack by a proton (from water or solvent) occurs at the C2 position.[1]
-
C-B bond cleavage releases the deboronated 5-propylbenzofuran and boric acid.[1]
Optimized Suzuki-Miyaura Protocol
To mitigate instability, the following "Self-Validating System" is recommended. This protocol minimizes water exposure during the critical heating phase and utilizes a precatalyst for rapid turnover.[3]
Protocol: Anhydrous Coupling System
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]
-
Base: Potassium Phosphate (
), finely ground.[1] Avoid aqueous carbonate bases if yield is low.[1] -
Catalyst:
or (1–3 mol%).[1] -
Temperature: 80–100 °C.[1]
Step-by-Step Workflow:
-
Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), Base (3.0 equiv), and Catalyst to a vial.
-
Inert: Seal and purge with Argon for 5 minutes (removes
to protect catalyst and prevent homocoupling). -
Solvate: Add anhydrous solvent via syringe.[1]
-
Reaction: Heat to target temperature. Monitor by LC-MS.[1]
-
Checkpoint: If deboronated product (5-propylbenzofuran) is observed, lower temperature to 60 °C and switch to a more active catalyst (e.g.,
/ SPhos).[1]
-
Visualization of Reaction Pathways
The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway.
Caption: Competitive pathways in Suzuki coupling. The activated 'ate' complex is susceptible to both productive transmetallation and destructive protonolysis.
Synthesis of the Building Block
For researchers needing to synthesize CAS 852613-24-2 in-house (e.g., if commercial stock is unavailable), the standard route involves directed lithiation.[1]
Methodology: C2-Lithiation / Borate Quench This method exploits the acidity of the C2 proton in the benzofuran ring.[1]
-
Precursor: Start with 5-propylbenzofuran .
-
Note: If 5-propylbenzofuran is unavailable, it can be synthesized via Sonogashira coupling of 2-iodo-4-propylphenol with trimethylsilylacetylene followed by cyclization.[1]
-
-
Lithiation: Dissolve 5-propylbenzofuran in anhydrous THF under Argon. Cool to -78 °C .[1][4]
-
Deprotonation: Add
-Butyllithium ( -BuLi, 1.1 equiv) dropwise.[1] Stir for 30–60 min. The C2-lithio species is generated.[1] -
Borylation: Add Triisopropyl borate (
, 1.2 equiv) rapidly at -78 °C. Allow to warm to room temperature (RT) over 2 hours. -
Hydrolysis: Quench with 2N HCl (aqueous) to hydrolyze the boronate ester to the free boronic acid.
-
Purification: Extract with EtOAc. Crystallize from Hexane/EtOAc to remove boroxine impurities.[1]
Medicinal Chemistry Context
Why use the 5-propyl substituent?
In drug design, the transition from a methyl to a propyl group on a scaffold significantly alters the physicochemical profile:
-
Lipophilicity: Increases LogP by approx.[1] +1.0 unit vs. methyl.[1] This enhances membrane permeability and blood-brain barrier (BBB) penetration.[1]
-
Metabolic Stability: The propyl chain is susceptible to CYP450 oxidation (
-oxidation or benzylic hydroxylation).[1] However, it lacks the benzylic instability of a methyl group (which is easily oxidized to a carboxylic acid).[1] -
Steric Filling: The propyl group can fill hydrophobic pockets (e.g., in kinase ATP-binding sites) more effectively than smaller alkyls, potentially improving potency (IC50).[1]
Comparison of 5-Alkylbenzofuran-2-yl Boronic Acids:
| Substituent | LogP Impact | Steric Bulk | Metabolic Risk |
| 5-Methyl | Low | Minimal | Rapid oxidation to -COOH |
| 5-Propyl (CAS 852613-24-2) | Medium-High | Moderate | |
| 5-tert-Butyl | High | High | Stable (blocks metabolism) |
Handling and Storage Protocols
Boronic acids are technically challenging due to their variable stoichiometry (Acid vs. Anhydride).[1]
-
Dehydration Equilibrium:
Commercially supplied material is often a mixture of the free acid and the boroxine trimer. This does not affect reactivity in Suzuki couplings (as water/base hydrolyzes the trimer in situ), but it does affect molecular weight calculations for stoichiometry.[1]-
Recommendation: Assume 100% boronic acid for calculations, but use a slight excess (1.2–1.5 equiv) to account for anhydride content.[1]
-
-
Storage:
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]
- Foundational text on the mechanism and optimiz
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1] [Link]
- Detailed analysis of protodeboronation mechanisms in heteroaryl boronic acids.
-
Khanam, H., & Shamsuzzaman. (2015).[1][5] Bioactive Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry, 97, 483–504.[1][5] [Link][1]
- Context on the pharmacological relevance of benzofuran scaffolds.
-
PubChem. (n.d.). Compound Summary for CAS 852613-24-2.[1][2] National Library of Medicine (US). [Link]
- Source for structural identifiers and calcul
- Practical troubleshooting for unstable furan/benzofuran boronic acids.


